Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidinone core linked to a tert-butyloxycarbonyl (Boc)-protected piperazine moiety.
Properties
IUPAC Name |
tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-16(2,3)24-15(23)21-6-4-20(5-7-21)13-8-12-11(9-17-13)14(22)19-10-18-12/h8-10H,4-7H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEZPZDKJUWFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C3C(=C2)N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H17N3O3
- CAS Number : 1142188-60-0
- Molecular Weight : 251.29 g/mol
The compound features a piperazine ring and a pyrido-pyrimidine moiety, which are known to contribute to its biological activities.
Research indicates that compounds similar to this compound may act as inhibitors of various kinases involved in cancer progression. Specifically, they have shown potential as multikinase inhibitors targeting pathways critical for cell proliferation and survival.
Antitumor Activity
A study highlighted the antitumor effects of pyrido-pyrimidine derivatives, revealing that they could induce apoptosis in tumor cells. For instance, related compounds demonstrated growth inhibition across multiple cancer cell lines with IC50 values ranging from 0.025 to 2 μM, indicating strong cytotoxicity .
Inhibition of Kinases
The compound is believed to inhibit key kinases such as CDK4 and CDK6, which are crucial for cell cycle regulation. The inhibition of these kinases leads to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism was validated through in vitro studies showing significant reductions in phosphorylated RB and Ki-67 markers in treated tumor tissues .
Case Studies and Research Findings
Pharmacological Potential
The pharmacological profile suggests that this compound could be developed into a therapeutic agent for cancers characterized by dysregulated kinase activity. Its structural features allow for further modifications to enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido-Pyrimidinone and Pyrrolo-Pyrimidine Derivatives
Structural Variations
- Target Compound: Pyrido[4,3-d]pyrimidinone core with Boc-piperazine at position 7.
- Pyrrolo[2,3-d]pyrimidine Analogs: Replace pyrido-pyrimidinone with pyrrolo-pyrimidine (e.g., tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate).
Key Data
Pyrimidine Derivatives with Piperazine Linkers
Structural Features
- Boc-Piperazine-Pyrimidine Hybrids: Examples include tert-butyl 4-[4-(benzylamino)pyrimidin-2-yl]piperazine-1-carboxylate, where pyrimidine is substituted with benzylamino groups.
Piperazine Derivatives with Sulfonyl and Carbonyl Linkers
Functional Group Modifications
- Sulfonyl Linkers : tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate introduces sulfonamide groups, enhancing hydrogen-bonding capacity.
- Carbonyl Linkers: tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate incorporates flexible alkyl chains, improving membrane permeability.
Stability Considerations
Halogen-Substituted Analogues
Brominated Derivatives
Data Tables
Table 1: Comparative Analysis of Selected Compounds
Table 2: Stability and Functional Insights
Q & A
Basic: How can reaction conditions be optimized for synthesizing tert-butyl piperazine-carboxylate derivatives?
Methodological Answer:
Synthesis optimization typically involves evaluating solvents, acid/base catalysts, and reaction times. For example:
- Solvent Choice : THF or EtOAc may influence yield and purity. In a similar synthesis, THF with aqueous HCl (Method A) achieved 79% yield, while EtOAc with 1M HCl (Method B) yielded 60%, suggesting solvent polarity impacts Boc-deprotection efficiency .
- Catalysts : Bases like triethylamine or DIPEA are critical for coupling reactions, as seen in tert-butyl piperazine derivatives synthesized via nucleophilic substitution .
- Temperature : Room temperature is often sufficient for Boc deprotection, but reflux may be needed for coupling steps involving heterocycles (e.g., pyrido-pyrimidines) .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl δ ~1.4 ppm, piperazine protons δ 3.0–3.5 ppm) and confirm regiochemistry .
- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., [M+H]) and fragments (e.g., loss of Boc group at m/z 214) .
- HPLC-PDA : Validates purity (>95%) and detects impurities, especially in multi-step syntheses .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- SHELX Suite : Programs like SHELXL refine crystal structures by analyzing diffraction data. For example, SHELXL’s robust algorithms handle high-resolution data and twinning, critical for piperazine-containing heterocycles .
- Data Collection : High-quality crystals (e.g., grown via vapor diffusion in DCM/hexane) enable precise determination of bond angles and torsional strain in the pyrido-pyrimidine core .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs targeting kinase inhibition?
Methodological Answer:
- Core Modifications : Replacing the pyrido-pyrimidine scaffold with thieno-pyrimidine (as in CDK4/6 inhibitors) alters selectivity. For example, tert-butyl groups enhance solubility, while substituents at C-6 (e.g., ethyl, cyclopentyl) improve binding to kinase back pockets .
- Biological Assays : IC values from kinase inhibition assays (e.g., using purified CDK4/cyclin D1) quantify potency. Computational docking (e.g., AutoDock Vina) predicts binding modes .
Advanced: What strategies identify and quantify impurities in multi-step syntheses?
Methodological Answer:
- LC-MS/MS : Detects trace impurities (e.g., des-Boc intermediates or dimeric byproducts) via fragmentation patterns .
- Synthetic Controls : Intermediate purification (e.g., column chromatography after each step) minimizes carryover impurities. For example, residual palladium in Suzuki couplings requires ICP-MS analysis .
Advanced: How can contradictory NMR or yield data be resolved during method development?
Methodological Answer:
- Reproducibility Checks : Repeat reactions under controlled conditions (fixed solvent ratios, inert atmosphere). For example, inconsistent Boc-deprotection yields may stem from variable HCl concentrations .
- In-Situ Monitoring : Techniques like H NMR kinetics or FTIR track reaction progress. For tert-butyl derivatives, incomplete deprotection is often detected via residual δ 1.4 ppm signals .
Basic: What Boc protection/deprotection strategies are optimal for piperazine intermediates?
Methodological Answer:
- Protection : Boc-anhydride in DCM with DMAP catalyst achieves >90% yield for tert-butyl piperazine-carboxylates .
- Deprotection : HCl in dioxane (4M, 2h) or TFA/DCM (1:1, 1h) efficiently removes Boc groups. Aqueous workup (NaHCO) neutralizes acids .
Advanced: How does computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (e.g., ~3.5 for tert-butyl derivatives) and permeability (e.g., Caco-2 cell models).
- Metabolism Sites : CYP3A4-mediated oxidation of the pyrido-pyrimidine ring is predicted via docking into homology models .
Advanced: What assays evaluate the compound’s efficacy in cancer cell models?
Methodological Answer:
- Cell Viability : MTT assays using MCF-7 or MDA-MB-231 cells measure IC values (e.g., 10–100 nM for CDK4/6 inhibitors) .
- Target Engagement : Western blotting quantifies Rb phosphorylation inhibition, confirming on-target kinase activity .
Advanced: How are multi-step syntheses designed to scale up without compromising yield?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
